molecular formula C11H13ClN2O2 B039492 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride CAS No. 121821-01-0

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B039492
CAS No.: 121821-01-0
M. Wt: 240.68 g/mol
InChI Key: GEFZFHTWRMQGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C11H13ClN2O2. It is a derivative of isoindoline-1,3-dione, characterized by the presence of an aminopropyl group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

The synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux temperature, using a catalyst such as SiO2-tpy-Nb. This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase (AChE) by interacting with aromatic amino acids at the anionic subsite and peripheral anionic site of the enzyme. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride is compared with other similar compounds, such as:

Properties

IUPAC Name

2-(3-aminopropyl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15;/h1-2,4-5H,3,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZFHTWRMQGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-14-2, 121821-01-0
Record name N-(3-Aminopropyl)phthalimide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(3-aminopropyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.